molecular formula C22H19ClF2N4 B14925291 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole CAS No. 1006336-82-8

1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B14925291
CAS No.: 1006336-82-8
M. Wt: 412.9 g/mol
InChI Key: TTZCRVSLVIWAOE-UHFFFAOYSA-N
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Description

1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl groups and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a C–O cross-coupling reaction between fluorine and phenolic hydroxyl groups . This process can be carried out under solvent-free mechanochemical conditions, which involve ball grinding of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Properties

CAS No.

1006336-82-8

Molecular Formula

C22H19ClF2N4

Molecular Weight

412.9 g/mol

IUPAC Name

1-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C22H19ClF2N4/c1-13-21(16-4-8-18(24)9-5-16)27-29(12-28-15(3)20(23)14(2)26-28)22(13)17-6-10-19(25)11-7-17/h4-11H,12H2,1-3H3

InChI Key

TTZCRVSLVIWAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)F

Origin of Product

United States

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